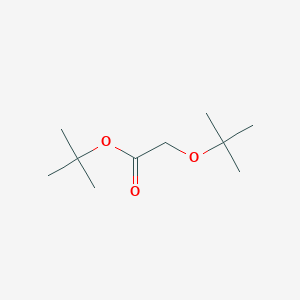

Tert-butyl 2-(tert-butoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,3)12-7-8(11)13-10(4,5)6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFILQTWANXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Tert Butoxy Acetate and Its Structural Analogues

Direct and Indirect Synthetic Pathways to Tert-butyl 2-(tert-butoxy)acetate

The creation of this compound can be approached through several synthetic routes. Direct methods often involve the reaction of a suitable carboxylic acid with a tert-butylating agent, or the reaction of an alcohol with a tert-butoxyacetylating agent. For instance, the esterification of a carboxylic acid can be achieved by reacting it with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. justia.comyoutube.com

Indirect pathways might involve the initial synthesis of a precursor molecule, which is then converted to the final product. For example, one could synthesize tert-butyl acetoacetate (B1235776) and then modify it to obtain the desired product. orgsyn.orgnih.gov Another indirect approach could involve the use of protecting groups, where a more reactive functional group is temporarily masked while other parts of the molecule are being modified.

A variety of catalysts can be employed to facilitate these reactions, including both homogeneous and heterogeneous catalysts. Acid catalysts such as sulfuric acid, phosphoric acid, and various sulfonic acids are commonly used. google.com In some cases, solid acid catalysts like ion-exchange resins are preferred due to their ease of separation from the reaction mixture. nih.gov

Targeted Synthesis of Architecturally Complex this compound Derivatives

The synthesis of more complex derivatives of this compound often requires more specialized and targeted synthetic strategies. These methods allow for the precise construction of molecules with specific stereochemistry and functional group arrangements.

Nucleophilic Displacement Reactions (e.g., involving tert-butyl bromoacetate)

Nucleophilic displacement reactions are a cornerstone of organic synthesis and are frequently used to create carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, tert-butyl bromoacetate (B1195939) is a key reagent. This compound contains a reactive bromine atom that can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce the tert-butoxycarbonylmethyl group into a molecule. mdpi.comorgsyn.org

For example, the reaction of tert-butyl bromoacetate with a secondary amine, such as N-Boc-piperazine, in the presence of a base like triethylamine, can yield the corresponding N-substituted product in high yield. mdpi.com Similarly, it can be used in the synthesis of complex molecules like (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, a key intermediate in the synthesis of certain pharmaceuticals. google.com The reaction conditions for these nucleophilic displacement reactions can be tailored to the specific substrate and nucleophile, but often involve the use of a polar aprotic solvent and a suitable base to neutralize the hydrogen bromide that is formed as a byproduct.

It is important to note that tert-butyl bromide itself can undergo nucleophilic substitution, but it typically reacts via an SN1 mechanism, especially with less nucleophilic solvents like water. wwnorton.comsimply.science This is in contrast to the more versatile SN2 reactivity of tert-butyl bromoacetate.

Esterification and Etherification Protocols Utilizing tert-Butyl Sources and Catalysts

The formation of tert-butyl esters and ethers is a fundamental transformation in organic synthesis, often employed as a means of protecting carboxylic acids and alcohols. researchgate.netorganic-chemistry.org A variety of methods have been developed for this purpose, utilizing different tert-butyl sources and catalytic systems.

One common method for the synthesis of tert-butyl esters is the reaction of a carboxylic acid with tert-butanol in the presence of a catalyst. researchgate.net Catalysts for this reaction can range from simple mineral acids to more complex systems. For example, bis(trifluoromethanesulfonyl)imide has been shown to be a highly effective catalyst for the tert-butylation of carboxylic acids and alcohols, even in the presence of sensitive functional groups. thieme-connect.comorganic-chemistry.org Another approach involves the use of tert-butyl acetoacetate as a tert-butylating agent, which can react with carboxylic acids under gentle warming with an acid catalyst. researchgate.net

Etherification reactions to form tert-butyl ethers can also be achieved through various protocols. The reaction of an alcohol with isobutene in the presence of an acid catalyst is a common method. mdpi.com Additionally, reagents like tert-butyl 2,2,2-trichloroacetimidate can be used to form tert-butyl ethers and esters in the presence of a catalytic amount of boron trifluoride etherate. researchgate.net The choice of method often depends on the specific substrate and the desired reaction conditions, with some methods offering milder conditions and greater functional group tolerance than others. rsc.org

| Reagent/Catalyst | Substrate | Product | Key Features |

| tert-Butyl acetoacetate/acid catalyst | Carboxylic acid | tert-Butyl ester | Gentle warming, suitable for laboratory scale. researchgate.net |

| Bis(trifluoromethanesulfonyl)imide/tert-butyl acetate (B1210297) | Carboxylic acids, alcohols | tert-Butyl esters, tert-Butyl ethers | Fast, high yields, suitable for free amino acids. thieme-connect.comorganic-chemistry.org |

| tert-Butanol/DMAP or calcined hydrotalcite | Carboxylic acid | tert-Butyl ester | Moderate yields, depends on the carboxylic acid structure. researchgate.net |

| di-tert-Butyl dicarbonate (B1257347)/electromagnetic milling | Carboxylic acid | tert-Butyl ester | Solvent-free, base-free, green and sustainable. rsc.org |

| 2-tert-Butoxypyridine/boron trifluoride·diethyl etherate | Carboxylic acid | tert-Butyl ester | Rapid reaction at room temperature. researchgate.net |

| tert-Butyl hydroperoxide | Benzyl cyanides | tert-Butyl esters | Metal-free, one-pot C-C bond cleavage and C-O bond formation. rsc.org |

| di-t-Butyl dicarbonate/palladium acetate/triphenylphosphine | (Hetero)aryl boronic acids | tert-Butyl esters | High yields for a wide range of substrates. acs.org |

Specialized tert-Butyloxycarbonylation Methods for Diverse Substrates and Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. A variety of methods have been developed for the introduction of the Boc group, known as tert-butyloxycarbonylation.

The most common reagent used for this purpose is di-tert-butyl dicarbonate ((Boc)2O). The reaction is typically carried out in the presence of a base, but catalyst-free methods in water have also been developed, offering a more environmentally friendly approach. nih.gov These catalyst-free methods have been shown to be highly chemoselective, allowing for the protection of amines in the presence of other functional groups. nih.gov

For more complex substrates, specialized methods may be required. For instance, the N-tert-butyloxycarbonylation of structurally diverse amines and sulfamides has been achieved under water-mediated, catalyst-free conditions. Furthermore, the use of specific catalysts can enhance the efficiency and selectivity of the reaction. For example, various Lewis acids and solid-supported catalysts have been employed for the N-Boc protection of amines.

The choice of protecting group strategy is crucial in the synthesis of complex molecules. The Boc group is often used in conjunction with other protecting groups to allow for the selective deprotection and modification of different functional groups within the same molecule. This orthogonal protecting group strategy is a powerful tool in modern organic synthesis.

Considerations for Industrial Scale Synthesis and Process Optimization (Academic Context)

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations. While academic research often prioritizes novelty and the exploration of new chemical space, industrial synthesis focuses on efficiency, cost-effectiveness, safety, and environmental impact.

For the synthesis of compounds like this compound, process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. justia.com The choice of solvent is also a critical factor, with a preference for greener, more sustainable solvents. In some cases, solvent-free reaction conditions may be developed. rsc.org

The use of continuous flow reactors is becoming increasingly common in industrial settings, as they can offer better control over reaction parameters and improved safety compared to traditional batch reactors. nih.gov The development of robust and recyclable catalysts is also a key area of research, as this can significantly reduce the cost and environmental impact of a process. researchgate.net

Furthermore, the purification of the final product is a major consideration on an industrial scale. Methods such as distillation, crystallization, and extraction must be optimized to ensure the desired purity is achieved in an efficient and cost-effective manner. justia.comorgsyn.org For example, a process for the continuous preparation of tert-butyl esters of aliphatic carboxylic acids has been developed that includes a fractional condensation step to separate the product from unreacted starting materials in an energetically favorable manner. justia.com

Reactivity Profiles and Mechanistic Elucidation of Tert Butyl 2 Tert Butoxy Acetate

Hydrolysis and Cleavage Mechanisms of the tert-Butoxyacetate Ester Linkage

The cleavage of the ester and ether bonds in tert-butyl 2-(tert-butoxy)acetate can be achieved under various conditions, with acid- and base-mediated transformations being the most common. The bulky tert-butyl groups significantly influence the reaction mechanisms and the selectivity of these transformations.

Acid-Catalyzed and Base-Mediated Transformations

Acid-catalyzed hydrolysis of tert-butyl esters, such as the one present in this compound, typically proceeds through a mechanism involving the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The presence of the bulky tert-butyl group favors an AAL1-type mechanism, where the cleavage of the alkyl-oxygen bond occurs, leading to the formation of a stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). nih.govresearchgate.net For instance, trifluoroacetic acid is commonly used for the removal of t-butyl protecting groups, leading to the formation of tert-butyl trifluoroacetate. nih.gov

Base-mediated hydrolysis of tert-butyl esters is generally sluggish due to the steric hindrance around the carbonyl carbon, which impedes the approach of the hydroxide (B78521) ion. Under forcing conditions, saponification can occur, but it is often less efficient than acid-catalyzed cleavage.

The ether linkage in this compound is generally stable to basic conditions. researchgate.net However, under acidic conditions, particularly with strong acids, the ether can also be cleaved to generate a tert-butyl cation and the corresponding alcohol.

Chemo- and Regioselective Deprotection Strategies for tert-Butyl Ethers and Esters

The differential reactivity of the tert-butyl ester and ether groups allows for selective deprotection under specific conditions. This selectivity is highly valuable in multi-step organic synthesis where sequential removal of protecting groups is required.

Several methods have been developed for the chemoselective deprotection of tert-butyl esters in the presence of tert-butyl ethers. For example, aqueous phosphoric acid has been shown to be an effective reagent for the selective deprotection of tert-butyl carbamates and esters, while tert-butyl ethers remain intact. organic-chemistry.orgorganic-chemistry.org Similarly, zinc bromide in dichloromethane (B109758) can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net Another approach involves the use of cerium(III) chloride and sodium iodide in acetonitrile, which provides a mild and chemoselective method for the cleavage of tert-butyl ethers, potentially leaving the ester group untouched under carefully controlled conditions. researchgate.net

The regioselectivity of deprotection can also be controlled. For instance, in molecules containing multiple tert-butyl ether groups, selective cleavage can be achieved based on the steric and electronic environment of each group. nih.gov

| Reagent/Condition | Selective Deprotection | Reference |

| Aqueous Phosphoric Acid | tert-Butyl Esters over Ethers | organic-chemistry.orgorganic-chemistry.org |

| ZnBr₂ in DCM | tert-Butyl Esters in the presence of other acid-labile groups | researchgate.net |

| CeCl₃/NaI in CH₃CN | tert-Butyl Ethers | researchgate.net |

Radical Pathways Involving tert-Butoxy (B1229062) Species

The tert-butoxy group can be a source of tert-butoxy radicals, which are important intermediates in various chemical transformations. The generation and subsequent reactions of these radicals offer alternative pathways for the functionalization of this compound.

Generation and Reactivity of tert-Butoxy and tert-Butylperoxy Radicals

Tert-butoxy radicals can be generated from the decomposition of precursors like di-tert-butyl peroxide or tert-butyl hydroperoxide, often initiated by heat or light. osti.govpsu.eduorganic-chemistry.org Once formed, the tert-butoxy radical is a highly reactive species. nih.gov It can undergo several key reactions, including hydrogen atom abstraction (HAT) from suitable donors to form tert-butanol (B103910) and a new radical. princeton.edunih.gov Another characteristic reaction is β-scission, where the radical fragments to yield acetone (B3395972) and a methyl radical. princeton.edu

Tert-butylperoxy radicals are another important class of radicals that can be generated, for example, from the reaction of tert-butyl hydroperoxide with a metal catalyst. psu.edu These radicals are generally less reactive than tert-butoxy radicals but have a longer half-life, allowing them to participate in a different range of reactions. nih.govdigitellinc.com

The choice of reaction conditions can influence whether tert-butoxy or tert-butylperoxy radicals are the predominant species, thereby directing the course of the reaction.

Radical-Mediated Transformations and Their Stereochemical Implications

Radical reactions involving tert-butoxy species can lead to a variety of transformations, including C-H functionalization. torvergata.it For example, a tert-butoxy radical can abstract a hydrogen atom from a C-H bond, generating a carbon-centered radical that can then undergo further reactions like oxidation or coupling.

The stereochemistry of radical reactions can be complex. acs.org While radical reactions often proceed through planar or rapidly inverting intermediates, leading to racemization, stereochemical control can sometimes be achieved. researchgate.net In the context of cyclic systems, the stereoselectivity of radical cyclizations involving substituents like the tert-butyl group has been studied, revealing that "1,2-cis selectivity" is a general trend. acs.orgnih.gov The presence of bulky groups can influence the transition state geometry and, consequently, the stereochemical outcome of the reaction. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Ester and Ether Centers

The ester and ether functionalities in this compound also exhibit characteristic nucleophilic and electrophilic reactivity.

The carbonyl oxygen of the ester group possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, coordinating to protons or Lewis acids. This interaction is the initial step in acid-catalyzed hydrolysis. The ether oxygen also has nucleophilic character and can be protonated or coordinate to Lewis acids.

The carbonyl carbon of the ester is an electrophilic center and is susceptible to attack by nucleophiles. However, as mentioned earlier, the steric bulk of the tert-butyl group significantly hinders this approach.

The synthesis of related compounds provides insight into the reactivity of the individual components. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can be synthesized via the nucleophilic displacement of the bromine in tert-butyl bromoacetate (B1195939) by a secondary amine. mdpi.com This demonstrates the electrophilic nature of the α-carbon to the ester group. Furthermore, tert-butyl acetate (B1210297) itself can act as a tert-butylating agent for carboxylic acids and alcohols in the presence of a strong acid catalyst, highlighting the electrophilic character of the tert-butyl group under these conditions. organic-chemistry.org

Influence of the Sterically Demanding tert-Butyl Group on Reaction Stereoselectivity and Kinetics

The tert-butyl group, with its large steric footprint, is a cornerstone for controlling reaction pathways and rates in organic synthesis. researchgate.netrsc.org In this compound, the steric hindrance is twofold, originating from both the ester and the ether moieties. This dual steric encumbrance is expected to significantly impact the molecule's reactivity in several ways.

Steric Hindrance and Reaction Kinetics

The rate of a chemical reaction is highly sensitive to the steric environment around the reactive center. In the case of this compound, the carbonyl carbon of the ester and the α-carbon are both sterically shielded.

Hydrolysis: The hydrolysis of esters can proceed through different mechanisms, with the most common being the base-catalyzed acyl-cleavage (BAC2) and acid-catalyzed acyl-cleavage (AAC2) pathways. Both mechanisms involve the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon. The two bulky tert-butyl groups in this compound are expected to severely impede this nucleophilic approach, leading to a significant decrease in the rate of hydrolysis compared to less hindered esters like methyl acetate or even tert-butyl acetate. chemicalbook.com

For instance, studies on the esterification of tert-butanol have shown that the reaction rate is influenced by steric factors. uobaghdad.edu.iq The hydrolysis of other sterically hindered esters, such as methyl 2,4,6-tri-tert-butylbenzoate, is also known to be extremely slow due to the shielding of the carbonyl group.

Table 1: Illustrative Relative Hydrolysis Rates of Various Esters

| Ester | Relative Rate of Alkaline Hydrolysis |

| Methyl Acetate | 1 |

| Ethyl Acetate | 0.6 |

| Isopropyl Acetate | 0.1 |

| tert-Butyl Acetate | 0.01 |

| This compound (Predicted) | << 0.01 |

This table is illustrative and based on general trends in ester hydrolysis. The value for this compound is a prediction based on increased steric hindrance.

Other Nucleophilic Acyl Substitutions: Similar to hydrolysis, other nucleophilic acyl substitution reactions, such as aminolysis or transesterification, are expected to be significantly retarded. The bulky tert-butyl groups create a "steric wall" that hinders the approach of the nucleophile to the electrophilic carbonyl carbon.

Influence on Stereoselectivity

When a chiral center is present in a molecule, steric hindrance can play a crucial role in directing the stereochemical outcome of a reaction. While this compound itself is achiral, reactions involving the creation of a new stereocenter adjacent to the existing bulky groups would be expected to exhibit high diastereoselectivity.

Enolate Reactions: If the α-proton were to be removed to form an enolate, the subsequent reaction with an electrophile would likely occur from the less hindered face of the enolate. The two tert-butyl groups would effectively block one face of the molecule, leading to a high degree of stereocontrol.

Neighboring Group Participation: The ether oxygen in the tert-butoxy group at the α-position could potentially participate in reactions at the carbonyl center, a phenomenon known as neighboring group participation. However, the steric bulk of the attached tert-butyl group might hinder the formation of the required cyclic intermediate, making this pathway less likely compared to simpler α-alkoxy esters.

Mechanistic Implications

The significant steric hindrance in this compound may favor alternative reaction mechanisms that are less common for simple esters.

Unimolecular Mechanisms: In some cases, extreme steric hindrance can promote unimolecular reaction pathways (SN1-type) over bimolecular ones (SN2-type). For example, under forcing acidic conditions, the cleavage of the tert-butyl group from the ester might proceed via a stable tert-butyl cation.

Elimination Reactions: The bulky tert-butoxide is known to be a strong, non-nucleophilic base that favors elimination reactions over substitution. masterorganicchemistry.com While not directly applicable to the ester functionality itself, in related substrates, the presence of such groups can dictate the reaction outcome towards elimination products.

Advanced Applications of Tert Butyl 2 Tert Butoxy Acetate in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The structural framework of tert-butyl 2-(tert-butoxy)acetate makes it a valuable precursor in the construction of intricate molecules, particularly in the pharmaceutical and biochemical sectors.

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

While direct and extensive research specifically detailing the use of this compound as a primary building block for a wide array of commercial APIs is not broadly documented in publicly available literature, the strategic importance of its structural motifs is evident in the synthesis of related pharmaceutical intermediates. For instance, the piperazine (B1678402) moiety is a critical component in numerous bioactive compounds. nih.gov The synthesis of derivatives such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate highlights how the tert-butoxyacetate fragment can be incorporated into complex heterocyclic systems that are foundational to drug discovery. nih.govorgsyn.org The preparation of this particular piperazine derivative was achieved in a high yield of 79% through the nucleophilic displacement of the bromine in tert-butyl bromoacetate (B1195939) by Boc-protected piperazine. nih.gov This reaction was conducted under mild conditions, demonstrating the feasibility of incorporating the tert-butoxyacetyl group into larger molecular scaffolds. nih.gov

Furthermore, the tert-butyl ester functionality is a well-established protecting group in organic synthesis due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org This characteristic is particularly valuable in the multi-step synthesis of complex pharmaceutical molecules where selective protection and deprotection are paramount.

Utility in Peptide and Amino Acid Derivative Chemistry, including Racemization-Free Coupling

In the intricate field of peptide and amino acid chemistry, the prevention of racemization during the formation of amide bonds is a critical challenge. While a variety of modern coupling reagents have been developed to address this issue, such as ynamides and tetrafluorophthalonitrile (B154472) (TFPN), the role of specific building blocks is also crucial. researchgate.netsigmaaldrich.comchemicalbook.com The tert-butyl group, a key feature of this compound, is frequently employed in protecting groups for amino acids, such as in tert-butyl 2-((tert-butoxycarbonyl)amino)acetate, a derivative of glycine. lookchem.com This protection strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS).

The use of tert-butyl protecting groups for the carboxyl function of amino acids helps to prevent unwanted side reactions and racemization during the coupling process. organic-chemistry.org While many coupling reagents aim to be racemization-free, the nature of the protecting groups on the amino acid building blocks plays a significant role in achieving high stereochemical purity in the final peptide. nih.govnih.gov For example, the synthesis of the pentapeptide neurotransmitter Leu-enkephalin has been demonstrated using novel coupling reagents where the protection of amino acid residues was critical for success. chemicalbook.com

| Coupling Reagent Type | Key Features | Relevance to Racemization-Free Coupling |

| Ynamides | Can be used without additives; high amidation selectivity. researchgate.net | No racemization detected during activation of chiral carboxylic acids. researchgate.netsigmaaldrich.com |

| TFPN | Electron-deficient aromatic-based reagent; suitable for sterically hindered amino acids. chemicalbook.com | Facilitates peptide bond formation without racemization. chemicalbook.com |

| o-NosylOXY | Recyclable byproducts; effective for difficult sequences. nih.gov | Demonstrates remarkable retention of stereochemistry. nih.gov |

| o-CTSOXY | Green coupling agent; can be used in more environmentally friendly solvents. nih.gov | Enables racemization-free peptide coupling. nih.gov |

Application in Total Synthesis Strategies for Natural Products and Analogues

The total synthesis of natural products is a significant driver for the development of new synthetic methodologies and strategies. While the direct application of this compound as a key building block in published total synthesis routes of complex natural products is not prominently featured in the scientific literature, the strategic use of its constituent parts, namely the tert-butyl ester, is widespread. The tert-butyl group is a cornerstone in protecting group strategies for the synthesis of complex molecules, including natural products and their analogues.

For instance, in the synthesis of a key intermediate for bryostatin (B1237437) analogues, a C9 tert-butyl substituent was incorporated to mimic the natural product's A-ring. This highlights the strategic importance of the tert-butyl group in designing and synthesizing complex molecular architectures. The development of methods for the stereoselective synthesis of biologically active natural products often relies on the careful selection and manipulation of protecting groups, where tert-butyl esters play a vital role.

Function as a Reagent in Facilitating Key Organic Transformations

Beyond its role as a structural component, this compound and its close chemical relatives can act as reagents to facilitate important chemical reactions.

Applications in Esterification, Amidation, Thioesterification, and Related Coupling Reactions

The tert-butoxycarbonyl group, which can be derived from precursors related to this compound, is central to many coupling reactions. While specific studies detailing the direct use of this compound as a coupling agent are scarce, the closely related compound, tert-butyl acetoacetate (B1235776), is widely employed as an acetoacetylating reagent for alcohols and amines, leading to the formation of esters and amides in high yields. This reactivity underscores the potential of related tert-butyl esters to participate in and facilitate coupling reactions. The more hindered nature of tert-butyl acetoacetate has been shown to be more reactive than its methyl or ethyl counterparts in these transformations.

Participation in Ritter-Type Reactions for N-tert-Butyl Amide Synthesis

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from nitriles. A key step in this reaction is the generation of a stable carbocation. While there is no direct scientific literature demonstrating the use of this compound in the Ritter reaction, the closely related and structurally simpler compound, tert-butyl acetate (B1210297), is a well-established and efficient source of the necessary tert-butyl cation.

In a modified Ritter reaction, aromatic and aliphatic nitriles react with tert-butyl acetate in the presence of a catalytic amount of sulfuric acid to produce the corresponding N-tert-butyl amides in excellent yields. chemicalbook.com This method is considered a practical and high-yielding approach to synthesizing these important compounds, which are valuable precursors to amines in pharmaceutical research. chemicalbook.com The use of tert-butyl acetate in acetic acid provides a safe and scalable procedure for this transformation. researchgate.netsigmaaldrich.com

| Reagent for Ritter Reaction | Acid Catalyst | Key Advantages |

| tert-Butyl acetate | Sulfuric acid | High yields, practical, scalable, and uses a readily available reagent. researchgate.netsigmaaldrich.comchemicalbook.com |

| Di-tert-butyl dicarbonate (B1257347) | Trifluoroacetic acid | Less efficient compared to tert-butyl acetate/sulfuric acid. chemicalbook.com |

It is important to note that while the applications of related compounds provide valuable context, the direct participation of this compound in Ritter-type reactions has not been documented.

Contribution to Advanced Materials Chemistry

The unique structural features of molecules containing tert-butoxy (B1229062) groups are of considerable interest in materials science. The bulky tert-butyl group can impart specific solubility, thermal stability, and degradation characteristics to materials. In the context of "this compound," its ester and ether linkages combined with two tert-butoxy groups theoretically offer a rich platform for chemical modification and controlled decomposition, which are key processes in the synthesis of advanced materials.

Precursor for Polymeric Systems (e.g., poly(tert-butyl methacrylate))

Poly(tert-butyl methacrylate) (PtBMA) is a well-known polymer valued for its use in applications such as photoresists and as a precursor to poly(methacrylic acid). The synthesis of PtBMA typically proceeds via the polymerization of its corresponding monomer, tert-butyl methacrylate. While there is no direct evidence of "this compound" being used as a precursor for PtBMA, the concept of using non-methacrylate starting materials for polymer synthesis is an active area of research.

Hypothetically, a multi-step synthetic pathway could be envisioned where "this compound" is chemically transformed into a polymerizable monomer. This would likely involve significant chemical modifications to introduce a vinyl group or other polymerizable functionality. Such an indirect route is not standard and would be more complex and costly than the direct polymerization of tert-butyl methacrylate.

Table 1: Comparison of Precursors for Poly(tert-butyl methacrylate) Synthesis

| Precursor Name | Synthesis Route to PtBMA | Commonality |

| Tert-butyl methacrylate | Direct polymerization (e.g., free radical, anionic) | Standard and widely used |

| This compound | Hypothetical multi-step chemical transformation | Not documented |

Role in Single-Source Precursors for Homo- and Heterometallic Inorganic Phosphate (B84403) Materials Synthesis

Single-source precursors (SSPs) are compounds that contain all the necessary elements for the formation of a desired multi-element material. This approach offers advantages in terms of stoichiometric control and lower processing temperatures. In the realm of inorganic phosphate materials, organophosphate precursors are of particular interest.

While "this compound" is not a phosphate-containing molecule and therefore cannot directly act as an SSP for phosphate materials, compounds containing tert-butoxy and phosphate groups have been successfully employed. For instance, alkali metal di-tert-butyl phosphates have been demonstrated as effective SSPs for both homo- and heterometallic inorganic phosphates. nih.govacs.org These precursors, upon thermal decomposition, yield metal phosphate materials. The tert-butoxy groups in these molecules serve as a clean-burning organic component, leaving behind the desired inorganic phosphate.

The synthesis of heterometallic phosphate materials often involves the co-decomposition of multiple precursors. For example, a mixed-metal phosphate polymer has been synthesized by reacting a potassium-based di-tert-butyl phosphate precursor with a calcium salt. nih.govacs.org This highlights the utility of tert-butoxy containing organophosphates in building complex inorganic structures.

Table 2: Examples of Single-Source Precursors for Metal Phosphate Materials

| Precursor Type | Example Compound(s) | Resulting Material | Reference |

| Alkali Metal Di-tert-butyl Phosphates | [Li(μ-dtbp)]n, [Na(μ-dtbp)]n | Homometallic dihydrogen phosphates (e.g., Li(H₂PO₄)) | nih.govacs.org |

| Mixed-Metal Di-tert-butyl Phosphate Polymer | [CaK(μ-H₂O)₃(μ-dtbp)₃]n | Heterometallic calcium potassium metaphosphate (CaK(PO₃)₃) | nih.govacs.org |

Computational Chemistry and Theoretical Investigations of Tert Butyl 2 Tert Butoxy Acetate

Density Functional Theory (DFT) Studies on Reactivity, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties and geometry of molecules. For tert-butyl 2-(tert-butoxy)acetate, DFT calculations would be instrumental in understanding its fundamental characteristics.

Reactivity and Electronic Structure: DFT calculations can map the electron density distribution of this compound, revealing regions susceptible to nucleophilic or electrophilic attack. The presence of two bulky tert-butyl groups significantly influences the electronic environment of the ester functional group. nih.gov DFT can quantify this influence by calculating atomic charges and frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. rsc.org In a related study on other organic molecules, DFT calculations have been used to analyze the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps predict reactive sites. nih.govyoutube.com For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, while the areas around the hydrogen atoms would exhibit a positive potential.

Conformational Analysis: The flexible single bonds in this compound allow for various spatial arrangements or conformations. Due to the significant steric hindrance imposed by the two tert-butyl groups, identifying the most stable conformer is crucial. libretexts.org DFT calculations can be employed to perform a conformational analysis by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. This process helps to identify the global minimum energy conformation, which is the most populated and stable arrangement of the atoms at a given temperature. Studies on analogous molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that steric hindrance from tert-butyl groups can lead to non-standard, lower-energy conformations like a twisted boat over a traditional chair conformation. upenn.edu The relative energies of different conformers of this compound, as determined by DFT, would provide insight into its structural preferences and how these might influence its physical and chemical properties.

A hypothetical DFT study on this compound might yield data similar to that for other esters, as shown in the table below, which illustrates key electronic properties that could be calculated.

| Calculated Property | Hypothetical Value for this compound | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures the molecule's overall polarity |

This table presents hypothetical values for illustrative purposes, as direct computational data for this compound is not available in the provided search results.

Molecular Dynamics (MD) Simulations for Solvation, Intermolecular Interactions, and Conformational Behavior

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing a "computational microscope" to view molecular motions and interactions. youtube.comyoutube.com For this compound, MD simulations would be particularly insightful for understanding its behavior in different environments.

Conformational Behavior: While DFT is excellent for identifying stable conformers, MD simulations can explore the dynamic transitions between these conformations. nih.gov An MD simulation would show how this compound flexes and rotates in solution at a given temperature, providing information on the timescales of conformational changes. This is crucial for understanding how the molecule's shape fluctuates and how this might impact its ability to interact with other molecules or participate in chemical reactions.

The following table outlines the types of insights that could be gained from an MD simulation of this compound in a common organic solvent like hexane.

| Simulation Output | Information Gained |

| Radial Distribution Functions | Structure of the solvent shell around the ester and tert-butyl groups. |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Interaction Energy Analysis | Quantification of van der Waals and electrostatic interactions with the solvent. |

Prediction of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanism and energetics of the process. youtube.com For this compound, this would be particularly useful for studying reactions like hydrolysis. libretexts.org

Reaction Pathways and Transition States: Using methods like DFT, it is possible to map out the entire reaction pathway for a chemical transformation. acs.org For the hydrolysis of this compound, this would involve identifying the structures of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The geometry of the transition state for the hydrolysis of this ester would likely be influenced by the steric bulk of the tert-butyl groups, which could raise its energy and thus slow down the reaction rate compared to less hindered esters.

Energy Landscapes: By calculating the energies of all the species along the reaction pathway, an energy landscape or reaction profile can be constructed. This profile shows the relative energies of the reactants, transition states, intermediates, and products. The height of the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate. For this compound, the energy landscape for hydrolysis would quantitatively show the energetic cost of bringing the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the sterically hindered carbonyl carbon.

A hypothetical energy profile for the acid-catalyzed hydrolysis of this compound could be constructed, with key points highlighted in the table below.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + H₂O + H⁺ |

| Transition State 1 | +25 | Formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | +10 | Protonated intermediate species |

| Transition State 2 | +20 | Cleavage of the C-O bond to the tert-butoxy (B1229062) group |

| Products | -5 | Tert-butoxyacetic acid + Tert-butanol (B103910) + H⁺ |

This table presents hypothetical energy values for illustrative purposes.

Elucidation of Non-Covalent Interactions and Steric Effects Influencing Molecular Recognition and Assembly

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and interactions of molecules. rsc.orglibretexts.org For this compound, the interplay between non-covalent interactions and steric effects is a key determinant of its behavior.

Non-Covalent Interactions: The primary non-covalent interactions involving this compound are van der Waals forces, specifically London dispersion forces, due to the large, non-polar tert-butyl groups. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into its fundamental components: electrostatics, exchange, induction, and dispersion. nih.gov This would provide a quantitative understanding of how this compound interacts with itself and with other molecules.

Steric Effects: The sheer size of the tert-butyl groups creates significant steric hindrance around the ester functionality. tru.calibretexts.org This steric bulk can prevent or slow down reactions by physically blocking the approach of reactants. nih.gov Computational methods can quantify these steric effects by calculating steric energies or by visualizing the molecular surface to identify accessible and inaccessible regions. For example, the steric hindrance in highly hindered esters has been shown to affect their ability to undergo alkylation. sci-hub.se

Molecular Recognition and Assembly: Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. While this compound is not designed for specific molecular recognition in the way a biological receptor is, understanding its non-covalent interaction potential is important for predicting its behavior in mixtures and its potential for self-assembly. The bulky and non-polar nature of the molecule would likely lead to aggregation in polar solvents, driven by the hydrophobic effect. Computational simulations could model this aggregation process and reveal the preferred packing arrangements of the molecules.

The following table summarizes the key steric and non-covalent interactions in this compound and the computational methods used to study them.

| Interaction Type | Description | Computational Method |

| Van der Waals Interactions | Weak, short-range attractive forces due to temporary charge fluctuations. | MD simulations, SAPT |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | DFT geometry optimization, Molecular Mechanics |

| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution. | MD simulations in explicit water |

Advanced Analytical and Spectroscopic Characterization in Research on Tert Butyl 2 Tert Butoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 2-(tert-butoxy)acetate. In ¹H NMR spectroscopy, the distinct chemical environments of the protons would result in a characteristic spectrum. The protons of the two tert-butyl groups would appear as sharp singlets, though with slightly different chemical shifts due to their different electronic environments (one being part of the ester and the other part of the ether linkage). The methylene (B1212753) (-CH₂-) protons would also produce a singlet. Integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester, the quaternary carbons of the two tert-butyl groups, the carbons of the methyl groups, and the methylene carbon. The chemical shifts of these signals would be indicative of their specific bonding and electronic environment. In research settings, NMR is also pivotal for monitoring the progress of reactions that synthesize or modify this compound, allowing for real-time assessment of reactant consumption and product formation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | 3.9 - 4.1 | 65 - 70 |

| Ester tert-butyl | 1.4 - 1.5 | 80 - 85 (quaternary), 27 - 29 (methyl) |

| Ether tert-butyl | 1.2 - 1.3 | 72 - 77 (quaternary), 28 - 30 (methyl) |

| Carbonyl (C=O) | - | 170 - 175 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Ion Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be observed, confirming the compound's molecular formula (C₁₀H₂₀O₃).

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule would fragment in a predictable manner. Characteristic fragments would include the loss of a tert-butyl group, the loss of the tert-butoxycarbonyl group, and the formation of the stable tert-butyl cation, which would likely be the base peak. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Studies

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular connectivity. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as van der Waals forces, that dictate the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum would show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for both the ether and ester linkages, and various C-H stretching and bending vibrations for the alkyl groups.

Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in Raman spectra, the C-C skeletal vibrations and symmetric C-H bending modes of the tert-butyl groups would be particularly prominent. By studying changes in the vibrational spectra with temperature or solvent, information about the conformational dynamics of the molecule can be obtained.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound samples and for monitoring the progress of its synthesis. Gas Chromatography (GC), owing to the compound's expected volatility, would be a suitable method for purity analysis. A sharp, single peak on the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) could also be employed, particularly for monitoring reactions in the liquid phase. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be appropriate for separating this compound from more polar starting materials or byproducts. Both GC and HPLC are quantitative techniques, allowing for the determination of the compound's concentration in a mixture.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Pathways and Thermal Stability

Thermal analysis methods provide information about the physical and chemical changes that this compound undergoes upon heating. Thermogravimetric Analysis (TGA) would determine the compound's thermal stability and decomposition profile by measuring its mass change as a function of temperature. The resulting TGA curve would indicate the temperature at which decomposition begins and the number of decomposition steps.

Differential Scanning Calorimetry (DSC) would measure the heat flow to or from the sample as a function of temperature. This would allow for the determination of melting point, boiling point, and any other phase transitions. For this compound, a sharp endothermic peak would be observed at its melting point. The enthalpy of fusion could also be calculated from the DSC data.

Advanced Spectroscopic Methods (e.g., 2D-Correlation Spectroscopy, UV-Vis Spectroscopy) for Detailed Material Characterization and Mechanistic Insights

While this compound does not possess a chromophore that absorbs strongly in the ultraviolet-visible (UV-Vis) region, this technique could still be useful for detecting impurities that do.

More advanced techniques like 2D-Correlation Spectroscopy, which combines two different spectroscopic methods (e.g., 2D IR), could be used to study the dynamic behavior of the molecule in response to an external perturbation, such as a change in temperature or concentration. This can reveal subtle details about intermolecular interactions and conformational changes that are not apparent in one-dimensional spectra. These advanced methods are typically applied in specialized research to gain deeper mechanistic insights into the compound's behavior in various environments.

Q & A

Q. What are the primary synthetic routes for tert-butyl 2-(tert-butoxy)acetate, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via esterification of 2-(tert-butoxy)acetic acid with tert-butyl alcohol, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux in solvents like dichloromethane or toluene . Key parameters include:

- Catalyst selection : Acidic catalysts improve reaction kinetics by protonating the carbonyl group.

- Temperature : Reflux conditions (~40–110°C, depending on solvent boiling points) ensure sufficient energy for ester bond formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) facilitate azeotropic removal of water .

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (tert-butyl groups) and δ 4.0–4.5 ppm (acetate methylene) .

- ¹³C NMR : Signals at ~80 ppm (tert-butyl carbons) and ~170 ppm (ester carbonyl) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₀H₁₈O₄, theoretical MW 202.25 g/mol). High-resolution MS resolves isotopic patterns for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity: Category 4) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. ethyl groups) influence the compound’s reactivity and stability?

- Methodological Answer : Comparative studies of analogs reveal:

| Compound | Key Feature | Reactivity Impact | Stability Impact |

|---|---|---|---|

| This compound | Bulky tert-butyl groups | Steric hindrance slows nucleophilic acyl substitution | Enhanced thermal stability due to reduced steric strain |

| Ethyl 2-(tert-butoxy)acetate | Smaller ethyl group | Faster hydrolysis in acidic conditions | Lower thermal stability (~30°C decomposition) |

| The tert-butyl group’s steric bulk reduces unintended side reactions (e.g., transesterification) in complex syntheses. |

Q. What mechanistic insights explain contradictions in reported yields (e.g., 70% vs. 50%) for similar esterification reactions?

- Methodological Answer : Yield discrepancies arise from:

- Catalyst efficiency : p-TsOH provides higher protonation rates than H₂SO₄, reducing side-product formation .

- Workup procedures : Incomplete removal of water (e.g., lacking molecular sieves) shifts equilibrium toward reactants, lowering yields .

Kinetic studies (e.g., monitoring by TLC or in situ IR) can identify rate-limiting steps and optimize conditions .

Q. How can computational modeling predict optimal reaction pathways for synthesizing this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms to propose routes based on:

- Reaction databases : Prioritize pathways with high reported yields and minimal steps.

- Transition state analysis : Density Functional Theory (DFT) calculations identify energetically favorable mechanisms (e.g., acid-catalyzed vs. base-catalyzed esterification) .

Example workflow:

Input target structure into AI tool.

Evaluate feasibility of proposed intermediates (e.g., tert-butyl oxonium ion stability).

Validate predictions with small-scale trials.

Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?

- Methodological Answer : Conflicting bioactivity results (e.g., enzyme inhibition vs. no effect) require:

- Dose-response curves : Establish EC₅₀ values to quantify potency variations.

- Structural analogs : Compare substituent effects (e.g., bromine vs. formyl groups) on target binding.

- Assay conditions : Control pH (e.g., ester hydrolysis in buffer) to prevent false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.